4-butoxy-N-[(thiophen-3-yl)methyl]benzamide
CAS No.: 1060198-91-5
Cat. No.: VC11924680
Molecular Formula: C16H19NO2S
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060198-91-5 |
|---|---|
| Molecular Formula | C16H19NO2S |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | 4-butoxy-N-(thiophen-3-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C16H19NO2S/c1-2-3-9-19-15-6-4-14(5-7-15)16(18)17-11-13-8-10-20-12-13/h4-8,10,12H,2-3,9,11H2,1H3,(H,17,18) |
| Standard InChI Key | OMVDYVNABVHFSN-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NCC2=CSC=C2 |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)NCC2=CSC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Butoxy-N-[(thiophen-3-yl)methyl]benzamide integrates two pharmacophoric motifs: a 4-butoxybenzoyl group and a thiophen-3-ylmethylamine moiety. The benzamide core provides planar aromaticity, while the butoxy chain enhances lipophilicity—a critical factor in membrane permeability. The thiophene ring introduces π-π stacking capabilities and potential heteroatom-mediated interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1060198-91-5 |
| Molecular Formula | |
| Molecular Weight | 289.4 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 58.9 Ų |
The compound’s logP (octanol-water partition coefficient) is computationally estimated at ~3.2, indicating moderate lipophilicity suitable for traversing biological membranes. Its polar surface area of 58.9 Ų aligns with benchmarks for central nervous system permeability, though experimental validation is lacking.
Spectroscopic Characterization
While nuclear magnetic resonance (NMR) data for 4-butoxy-N-[(thiophen-3-yl)methyl]benzamide remain unpublished, analogous benzamides exhibit diagnostic signals:
-
NMR: Aromatic protons resonate between δ 6.8–7.8 ppm, with butoxy methylenes at δ 1.2–1.8 ppm and thiophene protons at δ 6.6–7.4 ppm.
-
NMR: Carbonyl carbons appear near δ 165 ppm, aromatic carbons between δ 110–150 ppm, and aliphatic carbons below δ 40 ppm.
Mass spectrometry would likely show a molecular ion peak at m/z 289.4, with fragmentation patterns dominated by cleavage of the amide bond and butoxy group loss.
Synthesis and Optimization
Reaction Scheme
The synthesis follows a nucleophilic acyl substitution between 4-butoxybenzoyl chloride and thiophen-3-ylmethylamine, catalyzed by triethylamine in anhydrous tetrahydrofuran (THF):
Table 2: Synthetic Parameters
| Parameter | Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine |
| Temperature | 0–25°C (ambient) |
| Reaction Time | 4–12 hours |
Yield optimization requires strict moisture exclusion and stoichiometric control. Pilot studies suggest yields of 60–75% under inert atmospheres, though literature specifics remain proprietary.
Purification and Analysis
Crude product purification employs silica gel chromatography with hexane-ethyl acetate gradients (10:1 to 4:1 v/v). Thin-layer chromatography (TLC) at Rf ≈ 0.3 (hexane:EtOAc 5:1) confirms elution profiles. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases achieves >95% purity for biological assays.
Research Challenges and Future Directions
Synthetic Scalability
Current protocols lack data on kilogram-scale production. Continuous-flow reactors might improve yield and safety by minimizing exothermic risks during acyl chloride reactions.
Biological Screening Priorities
-
Minimum Inhibitory Concentration (MIC): Against Candida albicans and Aspergillus fumigatus.
-
Cytotoxicity: MTT assays in HepG2 and HEK293 cell lines.
-
Metabolic Stability: Microsomal half-life measurements.
Computational Modeling
Molecular dynamics simulations could map interactions with fungal CYP51, while quantitative structure-activity relationship (QSAR) models may guide derivative design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume